ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
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Overview
Description
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a hydroxy group attached to a cyclopentylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then subjected to hydrolysis and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate typically involves large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include tetrahydrofuran and ethanol .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be compared with similar compounds such as:
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocyclopentylacetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Cyclopentanone derivatives: Various derivatives with different substituents on the cyclopentylidene ring.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Properties
IUPAC Name |
ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h11H,2-5H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQBTGXCYERPO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCC1=O)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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